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Bis(2-nitrophenyl) diselenide

Catalog No.
S663302
CAS No.
35350-43-7
M.F
C12H8N2O4Se2
M. Wt
402.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-nitrophenyl) diselenide

CAS Number

35350-43-7

Product Name

Bis(2-nitrophenyl) diselenide

IUPAC Name

1-nitro-2-[(2-nitrophenyl)diselanyl]benzene

Molecular Formula

C12H8N2O4Se2

Molecular Weight

402.1 g/mol

InChI

InChI=1S/C12H8N2O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H

InChI Key

QUTPYNJBIHTIGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[Se][Se]C2=CC=CC=C2[N+](=O)[O-]

Potential as a Building Block in Organic Synthesis:

Investigation in Material Science and Sensor Development:

Similar compounds, such as Bis(2-nitrophenyl) disulfide, have been explored in the development of sensors for specific ions. For instance, research suggests that Bis(2-nitrophenyl) disulfide can be used as a carrier in a polyvinyl chloride (PVC) membrane electrode for sensing zinc ions []. It is possible that Bis(2-nitrophenyl) diselenide, with its similar structure and functional groups, could also be investigated for potential applications in sensor development or other material science areas. Further research is needed to explore this possibility.

Bis(2-nitrophenyl) diselenide is an organoselenium compound with the molecular formula C12H8N2O4Se2. It features two nitrophenyl groups linked by a diselenide bond, characterized by the presence of selenium atoms. This compound is notable for its unique structural properties and reactivity, primarily due to the electron-withdrawing nitro groups attached to the phenyl rings, which enhance its electrophilic character and influence its interactions in biochemical contexts .

, including:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or iodine, leading to the formation of seleninic acids.
  • Reduction: It can be reduced with agents such as sodium borohydride, yielding selenols.
  • Substitution Reactions: These often require a base and a suitable nucleophile, resulting in diverse products depending on the reaction conditions .

The reactivity of bis(2-nitrophenyl) diselenide is significantly influenced by its selenium atoms, which can participate in redox processes, making it a versatile compound in organic synthesis and catalysis .

Bis(2-nitrophenyl) diselenide exhibits significant biological activity, particularly in modulating redox reactions within biological systems. Its interactions with thiol-containing enzymes can lead to the formation of selenenyl sulfide intermediates, affecting the activity of critical enzymes such as glutathione peroxidase and thioredoxin reductase. These interactions play a vital role in maintaining cellular redox homeostasis.

Additionally, this compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process involves the release of cytochrome c and subsequent activation of caspases, highlighting its potential as an anticancer agent .

Several methods are available for synthesizing bis(2-nitrophenyl) diselenide:

  • Reaction of 2-Nitrophenyl Selenol with Selenium Dioxide: This method involves treating 2-nitrophenyl selenol with selenium dioxide in the presence of a base under mild conditions to yield the desired diselenide.
  • Catalytic Methods: Industrial production may utilize copper(II) oxide nanoparticles as catalysts for coupling aryl halides with selenoamides, providing a scalable and cost-effective synthesis route .

Bis(2-nitrophenyl) diselenide finds applications in various fields:

  • Organic Synthesis: It serves as a reagent in organic transformations and catalysis due to its unique redox properties.
  • Biological Research: The compound is utilized in studies related to oxidative stress and redox signaling pathways, particularly in cancer research.
  • Material Science: Its properties are explored for potential use in developing new materials with specific electronic or optical characteristics .

Research indicates that bis(2-nitrophenyl) diselenide interacts with several biomolecules, influencing their function through redox modulation. The compound's ability to form selenenyl sulfides allows it to alter enzyme activities significantly. Interaction studies have demonstrated its capacity to induce oxidative stress by generating reactive oxygen species, which can activate redox-sensitive transcription factors like Nrf2. This activation leads to upregulation of antioxidant genes, providing protective effects against cellular damage .

Several compounds are structurally similar to bis(2-nitrophenyl) diselenide, including:

  • Bis(2-hydroxyphenyl) diselenide
  • Bis(3-hydroxyphenyl) diselenide
  • Bis(4-hydroxyphenyl) diselenide

Comparison Table

CompoundStructure CharacteristicsUnique Features
Bis(2-nitrophenyl) diselenideContains nitro groups on ortho positionsEnhanced electrophilicity due to nitro groups
Bis(2-hydroxyphenyl) diselenideHydroxyl groups on ortho positionsExhibits different reactivity patterns compared to nitro
Bis(3-hydroxyphenyl) diselenideHydroxyl groups on meta positionsDifferent steric hindrance affecting reactivity
Bis(4-hydroxyphenyl) diselenideHydroxyl groups on para positionsLess steric hindrance; different electronic effects

Uniqueness: The presence of nitro groups in bis(2-nitrophenyl) diselenide not only influences its reactivity but also distinguishes it from other similar compounds. The electron-withdrawing nature of these groups enhances its capacity for redox reactions and biological activity compared to hydroxyl-substituted analogs .

Other CAS

35350-43-7

Wikipedia

Bis(2-nitrophenyl) diselenide

Dates

Last modified: 08-15-2023
Cresswell et al. Catalytic, stereospecific syn-dichlorination of alkenes. Nature Chemistry, doi: 10.1038/nchem.2141, published online 12 January 2015 http://www.nature.com/nchem

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